Cas no 348639-12-3 (4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehyde)

4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methyl-4,2-thienediyl)]dibenzaldehyde is a fluorinated organic compound featuring a hexafluorocyclopentene core flanked by thiophene and benzaldehyde moieties. Its rigid, electron-deficient structure enhances thermal and oxidative stability, making it suitable for high-performance applications in optoelectronic materials, such as organic semiconductors or non-linear optical devices. The presence of hexafluorocyclopentene imparts low polarizability and high chemical resistance, while the aldehyde functional groups offer versatile reactivity for further derivatization. This compound is particularly valuable in synthesizing advanced conjugated polymers or small-molecule acceptors for organic photovoltaics, where its balanced electronic properties contribute to improved charge transport and device efficiency.
4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehyde structure
348639-12-3 structure
商品名:4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehyde
CAS番号:348639-12-3
MF:C29H18F6O2S2
メガワット:576.572446346283
CID:855002

4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehyde
    • 1,2-Bis(2-Methyl-5-(4-forMylphenyl)-3-thienyl)perfluorocyclopentene
    • 1,2-bis(2-methyl-1-propenyl)benzene
    • 1,2-bis(2-methyl-5-(4-formylphenyl)thiophen-3-yl)hexafluorocyclopentene
    • 1,2-bis[5'-(4-formylphenyl)-2'-methylthien-3'-yl]perfluorocyclopentene
    • 1,2-Diisobutenyl-benzol
    • 4,4'-(4,4'-perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)dibenzaldehyde
    • Benzene, 1,2-bi
    • Bis-< 2,2-dimethylvinyl> -benzol
    • CTK0J6586
    • o-bis-(2.2-Dimethylvinyl)benzol
    • o-Bis-< 2,2-dimethylvinyl> -benzol

4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241394-1g
4,4'-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde
348639-12-3 98%
1g
¥24150.00 2024-05-17

4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehyde 関連文献

4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methy L-4,2-thienediyl)]dibenzaldehydeに関する追加情報

Introduction to 4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methyl-4,2-thienediyl)]dibenzaldehyde (CAS No. 348639-12-3)

4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methyl-4,2-thienediyl)]dibenzaldehyde is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 348639-12-3, represents a unique molecular architecture that combines a hexafluoro-cyclopentene core with thiophene-based units, linked through a central aldehyde bridge. The structural features of this molecule not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug discovery and material science.

The hexafluoro-cyclopentene moiety is a key structural component that imparts unique electronic and steric properties to the molecule. The presence of six fluorine atoms on the cyclopentene ring significantly enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further exploration in medicinal chemistry. This feature is particularly relevant in the design of bioactive molecules that require enhanced bioavailability and resistance to enzymatic degradation.

On the other hand, the thiophene units introduce aromaticity and conjugation into the molecular framework. Thiophenes are well-known heterocyclic compounds that have been extensively studied for their pharmacological properties. The incorporation of methyl groups at the 5-position of the thiophene ring further modulates the electronic distribution and reactivity of the molecule. These structural elements collectively contribute to the compound's potential as a scaffold for developing novel therapeutic agents.

The central dibenzaldehyde bridge not only connects the two thiophene units but also provides reactive sites for further functionalization. Aldehydes are versatile functional groups that can participate in various chemical reactions, including condensation reactions with amino compounds to form Schiff bases. These Schiff bases have been widely explored for their biological activities and have shown promise in treating various diseases.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with complex architectures. The compound 4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methyl-4,2-thienediyl)]dibenzaldehyde fits well within this trend. Several studies have highlighted its potential as a lead compound for drug discovery programs targeting neurological disorders and inflammatory conditions. The unique combination of structural features makes it an intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The hexafluoro-cyclopentene core can engage with hydrophobic pockets of proteins, while the thiophene units can form π-stacking interactions with aromatic residues. Additionally, the aldehyde group can participate in hydrogen bonding or coordinate with metal ions present in biological systems. These multiple interaction modes enhance the compound's binding affinity and specificity towards potential therapeutic targets.

The synthesis of 4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methyl-4,2-thienediyl)]dibenzaldehyde presents both challenges and opportunities for synthetic chemists. The synthesis involves multi-step reactions that require careful optimization to achieve high yields and purity. However, recent advancements in synthetic methodologies have made it possible to access such complex molecules more efficiently than ever before. These advancements include transition-metal-catalyzed reactions and novel coupling techniques that streamline the construction of intricate molecular frameworks.

The pharmacological evaluation of this compound has revealed several promising activities. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Additionally, preliminary data suggest that it may exhibit neuroprotective properties by interacting with receptors and enzymes implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease. These findings underscore the compound's therapeutic potential and justify further investigation.

The development of new drug candidates relies heavily on innovative molecular design principles. The unique structural features of 4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methyl-4,2-thienediyl)]dibenzaldehyde exemplify how combining different structural motifs can lead to novel bioactive molecules with distinct pharmacological profiles。 This approach highlights the importance of interdisciplinary collaboration between chemists、biologists、and pharmacologists in driving drug discovery forward。

In conclusion, 4,4'-[(3,3,4,4,5,5-hexafluoro-1-cyclopentene-1,2-diyl)bis(5-methyl-4,2-thienediyl)]dibenzaldehyde (CAS No。 348639-12-3) is a structurally fascinating compound with significant potential in pharmaceutical research。 Its unique architecture、reactive functional groups、and promising biological activities make it an attractive candidate for further exploration。 As synthetic chemistry continues to evolve、new methodologies will enable access to increasingly complex molecules、opening up even greater possibilities for drug discovery。 The continued investigation of this compound will contribute valuable insights into its therapeutic potential and may lead to the development of novel treatments for various diseases。

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